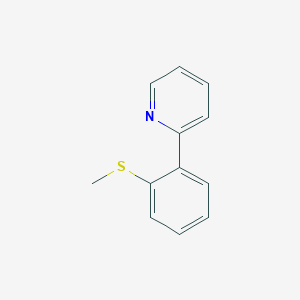

2-(2-(Methylthio)phenyl)pyridine

Description

Significance of Pyridine (B92270) Derivatives in Modern Chemical Science

Pyridine and its derivatives are fundamental scaffolds in a vast array of chemical applications. As a six-membered heteroaromatic ring, pyridine is a key component in numerous natural products, including essential vitamins and alkaloids. In the realm of medicinal chemistry, the pyridine nucleus is a privileged structure, found in a multitude of FDA-approved drugs. Its presence is crucial for the therapeutic action of compounds spanning various classes, from proton pump inhibitors to antiviral agents. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a critical interaction for the binding of drugs to biological targets. Furthermore, the aromatic nature and the possibility of functionalization at multiple positions allow for the fine-tuning of the electronic and steric properties of pyridine-containing molecules.

Beyond pharmaceuticals, pyridine derivatives are extensively used as ligands in coordination chemistry and catalysis. The nitrogen atom's lone pair of electrons readily coordinates with metal ions, forming stable complexes that can catalyze a wide range of organic transformations. This has led to the development of numerous pyridine-based catalysts for reactions such as cross-coupling, hydrogenation, and polymerization. The stability and predictable coordination geometry of these complexes make them invaluable tools for synthetic chemists.

Role of Methylthio-Substituted Aromatic Systems in Ligand Design and Molecular Architecture

Thioethers, characterized by a sulfur atom bonded to two alkyl or aryl groups, play a significant role as ligands in coordination chemistry. The sulfur atom in a thioether is a "soft" donor, meaning it forms strong bonds with soft metal ions like palladium, platinum, and gold. When a methylthio (-SMe) group is attached to an aromatic ring, it imparts specific electronic and steric properties to the molecule. The methylthio group is known to influence the electron density of the aromatic system and can participate in secondary interactions with metal centers.

In the context of ligand design, the incorporation of a methylthio-substituted aromatic system can lead to the formation of multidentate ligands capable of forming stable chelate rings with metal ions. These ligands have been explored in the development of catalysts for various organic reactions, including cross-coupling reactions. The sulfur atom can act as a hemilabile donor, reversibly coordinating to the metal center, which can be advantageous in certain catalytic cycles. The presence of the methylthio group can also influence the photophysical properties of metal complexes, making them of interest for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs).

Overview of Research Trajectories for 2-(2-(Methylthio)phenyl)pyridine and Analogous Structures

The compound 2-(2-(Methylthio)phenyl)pyridine belongs to the broader class of 2-phenylpyridine (B120327) derivatives, which are renowned for their ability to act as cyclometalating ligands. In this role, the ligand coordinates to a metal center through both the nitrogen atom of the pyridine ring and a carbon atom of the phenyl ring, forming a highly stable five-membered metallacycle. This cyclometalation process is particularly well-documented for transition metals such as iridium, rhodium, palladium, and platinum.

Research into cyclometalated iridium(III) and platinum(II) complexes of 2-phenylpyridine and its derivatives has been a major focus in the field of phosphorescent materials for OLEDs. The strong ligand field provided by the cyclometalating ligand leads to highly efficient phosphorescence. The introduction of substituents on either the phenyl or pyridine ring, such as a methylthio group, is a common strategy to tune the emission color, quantum yield, and stability of these materials.

In the area of catalysis, palladium complexes of 2-phenylpyridine derivatives have been investigated for their activity in cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net The pyridine nitrogen acts as a directing group, facilitating the activation of a C-H bond on the phenyl ring, leading to the formation of a palladacycle intermediate that is key to the catalytic cycle. The presence of a thioether functionality, as in 2-(2-(Methylthio)phenyl)pyridine, could further modulate the catalytic activity and stability of such palladium complexes.

While specific detailed studies on 2-(2-(Methylthio)phenyl)pyridine are not extensively reported in the mainstream literature, the research on analogous compounds provides a clear indication of its potential. For instance, the synthesis of palladium(II) complexes with various 2-phenylpyridine derivatives has been reported, and their catalytic activities in Suzuki-Miyaura cross-coupling have been evaluated. researchgate.net Similarly, ruthenium and iridium complexes with ligands containing both pyridine and methylthio-phenyl moieties have been synthesized and their photophysical properties studied, highlighting the interest in combining these functional groups. The general synthetic routes to 2-phenylpyridine derivatives often involve Suzuki-Miyaura cross-coupling reactions between a 2-halopyridine and a substituted phenylboronic acid. researchgate.net

Table 1: Catalytic Activity of Palladium(II) Complexes with 2-Phenylpyridine Derivative Ligands in Suzuki-Miyaura Cross-Coupling Data is for analogous 2-phenylpyridine derivatives, not 2-(2-(Methylthio)phenyl)pyridine specifically.

| Catalyst (Pd Complex with Ligand) | Aryl Halide | Arylboronic Acid | Yield (%) | Reference |

| trans-[(2-mesitylpy)₂PdCl₂] | 4-Bromoacetophenone | Phenylboronic acid | 98 | researchgate.net |

| trans-[(2-mesitylpy)₂PdCl₂] | 4-Bromotoluene | Phenylboronic acid | 97 | researchgate.net |

| trans-[(2-mesitylpy)₂PdCl₂] | 4-Chloroacetophenone | Phenylboronic acid | 85 | researchgate.net |

Table 2: Synthesis of 2-Phenylpyridine Derivatives via Suzuki-Miyaura Coupling General reaction conditions for analogous compounds.

| 2-Halopyridine | Phenylboronic Acid Derivative | Catalyst | Base | Solvent | Yield (%) | Reference |

| 2-Bromopyridine | Mesitylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/Ethanol/Water | 75 | researchgate.net |

| 2-Bromopyridine | o-Tolylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/Ethanol/Water | 65 | researchgate.net |

| 2-Bromopyridine | p-Tolylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/Ethanol/Water | 55 | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylsulfanylphenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NS/c1-14-12-8-3-2-6-10(12)11-7-4-5-9-13-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGMPLDOPZMWKLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Methylthio Phenyl Pyridine and Analogous Structures

Strategies for Constructing the Pyridine (B92270) Core

The formation of the pyridine ring is a fundamental step in the synthesis of 2-(2-(methylthio)phenyl)pyridine and its derivatives. Key strategies include cyclization reactions, heteroannulation approaches, and multi-component reaction protocols.

Cyclization Reactions and Heteroannulation Approaches

Cyclization reactions are a cornerstone of pyridine synthesis, often involving the condensation of carbonyl compounds with an ammonia (B1221849) source. baranlab.orgacsgcipr.org These methods can be adapted to produce a wide array of substituted pyridines. A general approach involves the reaction of a 1,5-dicarbonyl compound, or its synthetic equivalent, with ammonia to form a dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the aromatic pyridine ring. youtube.comyoutube.com

Heteroannulation approaches, such as the Diels-Alder reaction, offer another pathway to the pyridine core. baranlab.org Inverse-electron-demand Diels-Alder reactions using heterocyclic azadienes have proven to be a more effective method for constructing the pyridine ring. baranlab.org Additionally, metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles provide a convergent and atom-efficient route to pyridines, overcoming the thermodynamic barriers of purely thermal cycloadditions. acsgcipr.org

Multi-Component Reaction Protocols

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like pyridines from simple starting materials in a single step. acsgcipr.org The Hantzsch pyridine synthesis is a classic example of an MCR, typically involving the condensation of an aldehyde, two equivalents of a β-dicarbonyl compound, and ammonia to form a dihydropyridine, which is then oxidized. youtube.comtaylorfrancis.commdpi.com Modifications to the Hantzsch synthesis allow for the preparation of asymmetrical pyridines. baranlab.orgtaylorfrancis.com

Modern advancements in MCRs for pyridine synthesis include the use of nanocatalysts to improve reaction efficiency and regioselectivity. rsc.orgrsc.org These methods often proceed under environmentally benign conditions and can be amenable to techniques like microwave heating or flow chemistry to enhance reaction rates and yields. acsgcipr.org For instance, a one-pot, three-component synthesis of pyridines with medicinal utility has been developed, highlighting the power of MCRs in generating diverse pyridine scaffolds. acsgcipr.org

Incorporation of the Methylthiophenyl Moiety

The introduction of the methylthiophenyl group onto the pyridine core is a critical step in the synthesis of the target compound. This can be achieved through either condensation reactions with pre-functionalized precursors or through modern cross-coupling methodologies.

Condensation Reactions with Thioether-Containing Precursors

One straightforward approach involves the condensation of a β-ketoester with an S-alkylisothiourea. nih.govrsc.org This method takes advantage of commercially available or easily accessible S-alkylisothioureas and can be performed as a one-pot, two-stage reaction mediated by base and then acid to afford the desired thioether-substituted heterocyclic core in good to excellent yields. rsc.org

A specific example involves a five-step process where 4-(methylthio)phenylacetonitrile (B1302252) is condensed with a 6-methylnicotinic ester to yield 3-2-(4-(methylthio)phenyl)-2-cyanoacetylpyridine. google.comgoogle.com This intermediate is then hydrolyzed and decarboxylated to afford the desired acetylpyridine derivative. google.comgoogle.com

Cross-Coupling Methodologies for Aryl-Pyridine Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the C-C bond between the aryl and pyridine rings. The Suzuki-Miyaura cross-coupling is a widely used method for this purpose, reacting a pyridine derivative with an arylboronic acid or ester. nih.govcdnsciencepub.com For instance, the coupling of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with hetero(aryl) boronic acids has been reported to generate 2-arylpyridines in modest to good yields. nih.govcdnsciencepub.com

Other cross-coupling strategies include the palladium-catalyzed decarboxylative cross-coupling of 2-picolinic acid with aryl bromides. rsc.org A novel protocol for the reductive cross-coupling of halobenzenes with pyridine using catalytic palladium on carbon and zinc powder has also been developed, which notably forms only the 2-phenylpyridine (B120327) isomer. researchgate.net

Post-Synthetic Derivatization Strategies

Once the core structure of 2-(2-(methylthio)phenyl)pyridine or its analogs is assembled, further modifications can be made to introduce diverse functionalities. This approach, often referred to as intermediate derivatization, is a valuable strategy for creating libraries of related compounds for various applications, including agrochemical and pharmaceutical discovery. nih.gov

Derivatization can involve reactions at the pyridine nitrogen, the sulfur atom of the thioether, or the aromatic rings. For example, the pyridine nitrogen is nucleophilic and can react with various electrophiles. youtube.com The thioether can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can alter the electronic properties and biological activity of the molecule. nih.gov Additionally, functional groups on the phenyl or pyridine rings can be manipulated. For instance, a reported synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands involves a sequence of cyclization and palladium-catalyzed cross-coupling reactions to introduce both aryl and phosphine (B1218219) groups onto an imidazo[1,2-a]pyridine (B132010) core. nih.gov

The development of chiral nonracemic pyridine thiols and thioethers and their application in catalysis, such as palladium-catalyzed allylic substitution, demonstrates the potential for creating stereochemically complex derivatives. acs.org Furthermore, the dearomatization of pyridine derivatives offers a route to partially hydrogenated pyridines and pyridones, which are important structural motifs in many natural products and medicinally relevant molecules. mdpi.com

Oxidation Reactions of the Methylthio Group

The methylthio group (-SCH₃) in 2-(2-(methylthio)phenyl)pyridine is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. These transformations are significant as they alter the electronic and steric properties of the molecule, which can influence its reactivity and biological activity. The oxidation typically proceeds in a stepwise manner, first converting the sulfide (B99878) to a sulfoxide and then the sulfoxide to a sulfone.

The oxidation of similar aryl methylthio ethers is well-documented in the scientific literature. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA).

For instance, the oxidation of a related compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylthio)phenyl]ethanone, to its corresponding sulfone has been achieved using hydrogen peroxide in the presence of a sodium tungstate (B81510) catalyst. This reaction is typically carried out in a protic solvent like methanol.

In a general procedure for the oxidation of sulfides to sulfoxides, the sulfide is dissolved in a suitable solvent, such as dichloromethane (B109758) or methanol, and treated with one equivalent of an oxidizing agent like m-CPBA or H₂O₂ at a controlled temperature, often at or below room temperature. To proceed to the sulfone, an excess of the oxidizing agent (typically two or more equivalents) is used, often with heating to ensure complete reaction.

The progress of the oxidation can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the sulfoxide and sulfone products.

Table 1: Oxidation of Aryl Methyl Thioethers to Sulfoxides and Sulfones

| Starting Material | Oxidizing Agent | Product(s) | Reference |

| 1-(6-methylpyridin-3-yl)-2-[4-(methylthio)phenyl]ethanone | Hydrogen peroxide, Sodium tungstate | 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | nih.gov |

| General Aryl Sulfide | m-Chloroperoxybenzoic acid (1 equiv.) | Aryl Methyl Sulfoxide | General Knowledge |

| General Aryl Sulfide | m-Chloroperoxybenzoic acid (>2 equiv.) | Aryl Methyl Sulfone | General Knowledge |

This table presents examples of oxidation reactions on compounds analogous to 2-(2-(methylthio)phenyl)pyridine, illustrating common reagents and products.

Substitution Reactions on the Pyridine Ring

Substitution reactions on the pyridine ring of 2-(2-(methylthio)phenyl)pyridine can be categorized into electrophilic and nucleophilic aromatic substitution. The electronic nature of the pyridine ring, being an electron-deficient heterocycle, and the presence of the 2-(methylthio)phenyl substituent influence the regioselectivity and feasibility of these reactions.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. When EAS does occur, it typically directs the incoming electrophile to the 3- and 5-positions, as the intermediates for attack at the 2-, 4-, and 6-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom.

Common EAS reactions include nitration and halogenation. For pyridine itself, nitration requires harsh conditions, such as treatment with fuming nitric acid in the presence of concentrated sulfuric acid at high temperatures, and often results in low yields of 3-nitropyridine. Similarly, halogenation of pyridine also requires high temperatures.

For 2-(2-(methylthio)phenyl)pyridine, the 2-substituent would further influence the position of electrophilic attack. The bulky nature of the 2-(methylthio)phenyl group might sterically hinder attack at the 3-position. Detailed experimental studies specifically on the electrophilic substitution of 2-(2-(methylthio)phenyl)pyridine are not extensively available in the surveyed literature.

Nucleophilic Aromatic Substitution:

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) is more favorable on the pyridine ring, particularly at the 2-, 4-, and 6-positions. nih.gov These positions are electronically deficient and can better stabilize the negative charge of the Meisenheimer complex intermediate. The presence of a good leaving group, such as a halide, is typically required for the reaction to proceed efficiently.

For a substitution reaction to occur on the pyridine ring of 2-(2-(methylthio)phenyl)pyridine, a derivative with a suitable leaving group, for example, a halogen atom, would be necessary. For instance, if a chlorine atom were present at the 6-position, it could potentially be displaced by a nucleophile. The general mechanism involves the attack of the nucleophile on the carbon bearing the leaving group, formation of a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the departure of the leaving group to restore the aromaticity of the pyridine ring. openstax.org

Specific examples of nucleophilic substitution reactions performed directly on a pre-functionalized 2-(2-(methylthio)phenyl)pyridine are not readily found in the reviewed scientific literature. However, the general principles of SNAr on pyridines suggest that such transformations would be feasible if an appropriately substituted precursor were available.

Table 2: General Principles of Substitution on the Pyridine Ring

| Reaction Type | Position of Attack | Reactivity | Influencing Factors |

| Electrophilic Aromatic Substitution | 3- and 5-positions | Difficult | Electron-withdrawing nature of nitrogen; requires harsh conditions. |

| Nucleophilic Aromatic Substitution | 2-, 4-, and 6-positions | Favorable | Electron deficiency at these positions; requires a good leaving group. nih.govopenstax.org |

This table summarizes the general reactivity patterns of the pyridine ring towards electrophilic and nucleophilic substitution.

Compound List

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

Crystallographic Analysis

Crystallographic techniques are indispensable for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. For 2-(2-(Methylthio)phenyl)pyridine and related structures, these methods provide invaluable insights into bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Geometric Determination

Single-crystal X-ray diffraction stands as the definitive method for elucidating the precise molecular geometry of crystalline compounds. nih.gov This technique has been applied to various analogous structures, such as derivatives of 2-phenylpyridine (B120327) and compounds containing phenylthio moieties, to determine their crystal and molecular structures with high precision. researchgate.netresearchgate.net

For instance, in a study of 1,2-bis((2-((pyridin-2-ylthio)methyl)phenyl)thio)ethane, two different crystalline forms (polymorphs) were identified, each with a distinct spatial arrangement and unit cell parameters. researchgate.net This highlights the power of single-crystal X-ray diffraction in revealing subtle structural variations. The data obtained from such analyses, including unit cell dimensions, space group, and atomic coordinates, allow for the construction of a detailed three-dimensional model of the molecule.

| Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| 1,2-Bis((2-(bromomethyl)phenyl)thio)ethane | Monoclinic | P21/n | a=8.3970(3) Å, b=12.4566(2) Å, c=8.9251(3) Å, β=117.911(3)° |

| Polymorph 2a of 1,2-Bis((2-((pyridin-2-ylthio)methyl)phenyl)thio)ethane | Monoclinic | P21 | a=5.3702(2) Å, b=14.4235(6) Å, c=15.4664(7) Å, β=119.97(9)° |

| Polymorph 2b of 1,2-Bis((2-((pyridin-2-ylthio)methyl)phenyl)thio)ethane | Monoclinic | P21/c | a=7.8312(3) Å, b=9.6670(4) Å, c=16.2962(5) Å, β=121.219(3)° |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.govmdpi.com This method maps various properties onto the surface, such as d_norm, which highlights regions of close intermolecular contact.

By analyzing the Hirshfeld surface and the associated 2D fingerprint plots, researchers can identify and characterize different types of non-covalent interactions, including hydrogen bonds and π-π stacking interactions. nih.govmdpi.com For example, in the crystal structure of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide, Hirshfeld analysis revealed that H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O interactions are the dominant intermolecular contacts. nih.gov Similarly, in other complex organic molecules, this analysis has been crucial in understanding the forces that govern the crystal packing. researchgate.net The shape index and curvedness plots derived from Hirshfeld analysis can further elucidate the nature of these interactions, such as identifying π-π stacking by the presence of adjacent red and blue triangles on the shape index surface. mdpi.com

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H) and carbon (¹³C).

Elucidation of Molecular Connectivity and Proton Environments (¹H NMR, ¹³C NMR)

¹H and ¹³C NMR spectroscopy are fundamental for establishing the connectivity of atoms and understanding the electronic environment of protons and carbons in a molecule. In compounds analogous to 2-(2-(Methylthio)phenyl)pyridine, such as other substituted pyridines and phenyl sulfides, the chemical shifts (δ) and coupling constants (J) in the NMR spectra provide a wealth of structural information. rsc.orgresearchgate.net

For example, the ¹H NMR spectrum of 2-phenylpyridine shows characteristic signals for the protons on both the phenyl and pyridine (B92270) rings, with their chemical shifts influenced by their proximity to the nitrogen atom and the other ring. researchgate.net Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom, allowing for a complete assignment of the carbon skeleton. rsc.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to unambiguously assign all proton and carbon signals, especially in complex molecules. researchgate.net

| Compound | Nucleus | Chemical Shift Range (ppm) |

|---|---|---|

| 2-Phenylpyridine | ¹H | 7.14 - 8.66 |

| ¹³C | 120.6 - 157.4 | |

| 2-(2-Methoxyphenyl)pyridine | ¹H | 3.84 (OCH₃), 6.90 - 8.74 (aromatic) |

| ¹³C | 55.5 (OCH₃), 111.2 - 156.8 (aromatic) | |

| 2-(4-(Methylthio)phenyl)pyridine | ¹H | 2.53 (SCH₃), 7.10 - 8.65 (aromatic) |

| ¹³C | 15.4 (SCH₃), 120.5 - 157.0 (aromatic) |

Dynamic NMR Studies for Rotational Dynamics

Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the rates of conformational changes in molecules, such as the rotation around single bonds. nih.gov The rotational barrier, which is the energy required for this rotation, can be determined by analyzing the changes in the NMR spectrum at different temperatures.

For biaryl compounds like 2-phenylpyridine, rotation around the C-C bond connecting the two rings is a key dynamic process. researchgate.net The energy barrier for this rotation is influenced by steric hindrance and electronic effects. csic.es In some cases, if the rotational barrier is high enough, distinct signals for non-equivalent protons or carbons can be observed at low temperatures, which then coalesce into a single averaged signal as the temperature is increased and the rotation becomes faster on the NMR timescale. csic.es Studies on related N-aryl anilines have shown that the rotational barriers around the N-Ar bonds are sensitive to the electronic nature of substituents, with electron-withdrawing groups generally increasing the barrier. csic.es

Vibrational Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. These techniques provide a characteristic "fingerprint" of a compound based on the vibrations of its chemical bonds.

IR and Raman spectroscopy are complementary techniques. In general, vibrations that cause a change in the dipole moment of the molecule are IR active, while those that cause a change in the polarizability are Raman active. aps.org For a molecule like 2-(2-(Methylthio)phenyl)pyridine, the spectra would exhibit characteristic bands corresponding to the stretching and bending vibrations of the C-H, C-C, C-N, and C-S bonds. nih.govorientjchem.org

For example, the IR spectra of pyridine derivatives show characteristic ring stretching vibrations in the 1400-1600 cm⁻¹ region. aps.orgmdpi.com The C-S stretching vibration typically appears in the 600-800 cm⁻¹ range. The positions and intensities of these bands can be influenced by the substitution pattern and intermolecular interactions. nih.gov Theoretical calculations, often using Density Functional Theory (DFT), are frequently used in conjunction with experimental data to assign the observed vibrational modes to specific atomic motions within the molecule. scirp.orgresearchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Pyridine Ring Stretch | 1400 - 1600 | IR, Raman |

| C-S Stretch | 600 - 800 | IR, Raman |

| CH₃ Asymmetric/Symmetric Stretch | 2900 - 3000 | IR, Raman |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum is a unique molecular fingerprint. For 2-(2-(Methylthio)phenyl)pyridine, characteristic absorption bands would be expected to confirm the presence of its key structural features: the pyridine ring, the phenyl ring, and the methylthio group.

Expected Characteristic FTIR Peaks for 2-(2-(Methylthio)phenyl)pyridine:

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on both the pyridine and phenyl rings would typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the methyl (-CH₃) group would show characteristic stretching vibrations, usually in the 2950-2850 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the pyridine ring and the C=C bonds of both aromatic rings would produce strong to medium intensity bands in the 1600-1450 cm⁻¹ region.

C-S Stretching: The carbon-sulfur bond of the methylthio group would exhibit a weak to medium absorption band, typically found in the 800-600 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted phenyl and pyridine rings would be observed in the 900-675 cm⁻¹ region, providing information about the substitution pattern.

Interactive Data Table: Predicted FTIR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (Methyl) | 2950 - 2850 | Medium |

| Aromatic C=N/C=C Stretch | 1600 - 1450 | Strong to Medium |

| C-S Stretch | 800 - 600 | Weak to Medium |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong to Medium |

Note: The table above is based on established correlation charts for functional groups and does not represent experimentally measured data for 2-(2-(Methylthio)phenyl)pyridine.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. It detects molecular vibrations through the inelastic scattering of monochromatic light. While FTIR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.

Expected Characteristic Raman Shifts for 2-(2-(Methylthio)phenyl)pyridine:

Aromatic Ring Breathing Modes: Symmetrical vibrations of the pyridine and phenyl rings would produce strong and characteristic bands, typically in the 1000-990 cm⁻¹ region.

C-S Stretching: The C-S bond, being relatively non-polar, is expected to show a more prominent signal in the Raman spectrum compared to FTIR, in the 800-600 cm⁻¹ range.

S-CH₃ Vibrations: The vibrations associated with the sulfur-methyl linkage would also be observable.

A combined analysis of both FTIR and Raman spectra would provide a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.

For 2-(2-(Methylthio)phenyl)pyridine (Chemical Formula: C₁₂H₁₁NS), the expected monoisotopic mass would be approximately 201.06 Da. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

Electron ionization (EI) is a common MS technique that causes extensive fragmentation. The resulting fragmentation pattern provides a "fingerprint" that can be used to deduce the molecular structure.

Interactive Data Table: Predicted Mass Spectrometry Data

| Analysis Type | Predicted Value (m/z) | Information Provided |

| Molecular Ion [M]⁺ | ~201.06 | Confirms the molecular weight of the compound. |

| Fragment Ion [M-CH₃]⁺ | ~186.04 | Indicates the loss of a methyl radical from the methylthio group. |

| Fragment Ion [M-SCH₃]⁺ | ~154.07 | Suggests the cleavage of the entire methylthio group. |

| Fragment Ion [C₅H₄N]⁺ | ~78.03 | Corresponds to the pyridyl fragment. |

Note: This table represents plausible fragmentation pathways based on the structure of 2-(2-(Methylthio)phenyl)pyridine and does not reflect experimentally observed data.

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This analysis is fundamental for verifying the empirical and molecular formula of a newly synthesized substance.

For 2-(2-(Methylthio)phenyl)pyridine, with the molecular formula C₁₂H₁₁NS, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

Theoretical Elemental Composition:

Carbon (C): 71.60%

Hydrogen (H): 5.51%

Nitrogen (N): 6.96%

Sulfur (S): 15.93%

Experimental results from an elemental analyzer would be compared against these theoretical values. A close agreement (typically within ±0.4%) is considered a strong confirmation of the compound's purity and elemental formula.

Interactive Data Table: Elemental Analysis Data

| Element | Theoretical Percentage (%) |

| Carbon (C) | 71.60 |

| Hydrogen (H) | 5.51 |

| Nitrogen (N) | 6.96 |

| Sulfur (S) | 15.93 |

Note: This table presents the calculated theoretical percentages for the compound C₁₂H₁₁NS.

Computational and Theoretical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-(2-(Methylthio)phenyl)pyridine, the key to its conformational landscape lies in the rotation around the single bonds connecting the phenyl and pyridine (B92270) rings (C-C) and the phenyl ring and the methylthio group (C-S).

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311G(d,p), are employed to find the lowest energy conformers. nih.govresearchgate.net The analysis involves systematically rotating the dihedral angles associated with the key bonds to map the potential energy surface and identify stable isomers and the transition states that separate them. nih.gov In related thio-substituted bi-aryl systems, different functionals and basis sets have been evaluated to determine the most accurate methods for predicting molecular structure by comparing the computational results with experimental data from X-ray crystallography. researchgate.net For instance, studies on similar molecules have shown that functionals like B3PW91 can provide highly accurate geometric predictions. researchgate.net While specific optimized geometric parameters for 2-(2-(Methylthio)phenyl)pyridine are not detailed in the available literature, the methodology remains standard for analyzing its conformational preferences.

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.gov

From these orbital energies, global reactivity descriptors can be calculated. The global electrophilicity index (ω), for example, quantifies the stabilization in energy when a molecule acquires additional electronic charge from the environment. bch.ro It is defined using the electronic chemical potential (μ) and chemical hardness (η), which can be approximated from the HOMO and LUMO energies. bch.roresearchgate.net These parameters help in classifying molecules and predicting their behavior in chemical reactions. pku.edu.cnbch.ro

Table 1: Key Concepts in Electronic Structure Analysis

| Parameter | Description | Relevance to Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital. The energy of the outermost electron-containing orbital. | Indicates the ability of a molecule to act as an electron donor (nucleophile). Higher energy often correlates with greater reactivity. wikipedia.orgpku.edu.cn |

| LUMO | Lowest Unoccupied Molecular Orbital. The energy of the lowest-energy orbital without electrons. | Indicates the ability of a molecule to act as an electron acceptor (electrophile). Lower energy often correlates with greater reactivity. wikipedia.orgpku.edu.cn |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO (ELUMO - EHOMO). | A large gap suggests high kinetic stability and low chemical reactivity. A small gap suggests the molecule is more reactive. nih.gov |

| Electrophilicity Index (ω) | A measure of a molecule's ability to accept electrons. Calculated from ionization potential and electron affinity, often approximated using HOMO/LUMO energies. | Provides a quantitative scale for the electrophilic nature of a molecule, useful for predicting reaction outcomes. bch.roresearchgate.net |

Theoretical vibrational frequency analysis is a critical step following geometry optimization. It serves two main purposes: confirming that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and predicting the molecule's infrared (IR) and Raman spectra. researchgate.net

For molecules containing phenyl and pyridine rings, characteristic vibrational modes can be assigned. DFT calculations can predict the wavenumbers and intensities of these modes. researchgate.net In a study on structurally similar 2-(benzylthio)-N-{pyridinylmethylidene}anilines, DFT calculations using B3LYP and B3PW91 functionals were compared with experimental FT-IR and FT-Raman spectra. researchgate.net The results showed that with appropriate scaling factors, the theoretical frequencies matched the experimental values well, allowing for confident assignment of vibrational modes. researchgate.net

Table 2: Typical Vibrational Modes and Frequency Ranges for Related Aromatic Thioethers

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretching | 3000 - 3100 | researchgate.net |

| Aromatic Ring C=C Stretching | 1400 - 1600 | researchgate.net |

| C-H in-plane bending | 990 - 1290 | researchgate.net |

Spin density distribution analysis is particularly relevant when studying radical species or reactions proceeding through radical intermediates. It maps the spatial distribution of the unpaired electron within a molecule. DFT calculations are used to compute the spin density at each atom, providing insight into which parts of the molecule are most likely to participate in radical reactions. For example, in studies of pyridine radical cations, spin density calculations have shown how the unpaired electron is delocalized over the ring system, which helps to stabilize the radical species. researchgate.net Such analysis would be crucial for understanding the behavior of 2-(2-(Methylthio)phenyl)pyridine if it were to undergo a reaction involving radical formation. researchgate.net

Molecular Dynamics Simulations and Energy Framework Analysis

While DFT calculations typically focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD can be used to explore conformational changes, solvation effects, and the interactions of a molecule with its environment. nih.gov

Energy framework analysis is a computational tool used to investigate intermolecular interactions within a crystal lattice. This method, often applied to the output of DFT calculations on a crystal unit cell, calculates the interaction energies between pairs of molecules and visualizes them as a framework. nih.gov This allows for the quantification of different types of interactions, such as π–π stacking and hydrogen bonding, and helps to understand the forces responsible for the crystal packing. nih.gov For example, in the analysis of 2-methoxy-4,6-diphenylnicotinonitrile, energy framework computations elucidated the dominant dispersion and electrostatic forces contributing to the crystal's stability. nih.gov

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is extensively used to elucidate complex reaction mechanisms. By mapping the potential energy surface, researchers can identify stable intermediates, locate the transition states that connect them, and calculate the activation energies for each step. rsc.org This provides a detailed, step-by-step picture of how a reaction proceeds.

A prominent example for this class of compounds is the theoretical study of the palladium-catalyzed methylation of 2-phenylpyridine (B120327), a close structural analog. rsc.org Using the M06 density functional, researchers examined different mechanistic pathways, including both radical and non-radical routes. rsc.org The study identified key mechanistic events such as C-H bond activation, cleavage of the peroxide O-O bond, and the rate-limiting C-C reductive elimination step. rsc.org By calculating the energetics of the various intermediates and transition states, the most favorable reaction pathway was determined, providing insights that were consistent with experimental observations. rsc.org Such theoretical models are invaluable for optimizing reaction conditions and designing more efficient catalytic systems for molecules like 2-(2-(Methylthio)phenyl)pyridine.

Oxidative Addition and Migratory Insertion Pathways

Computational studies, particularly using Density Functional Theory (DFT), have become instrumental in elucidating the complex mechanisms of organometallic reactions. For bidentate ligands like 2-(2-(methylthio)phenyl)pyridine, which can coordinate to a metal center through both the nitrogen of the pyridine ring and the sulfur of the methylthio group, these theoretical approaches provide invaluable insights into reaction pathways such as oxidative addition and migratory insertion.

Oxidative Addition:

The oxidative addition of a substrate to a metal complex is a fundamental step in many catalytic cycles. rsc.org In the context of a metal complex featuring the 2-(2-(methylthio)phenyl)pyridine ligand, the oxidative addition of an alkyl halide (R-X), for instance, would involve the cleavage of the R-X bond and the formation of new bonds between the metal and the R and X fragments, leading to an increase in the metal's oxidation state.

Computational models can predict the energetics and geometries of the transition states involved in this process. For related palladium(0) complexes, two primary mechanisms for the oxidative addition of aryl halides have been computationally investigated: a three-centered insertion mechanism and a nucleophilic displacement mechanism. chemrxiv.orgchemrxiv.org The operative pathway is often dictated by the electronic properties and frontier molecular orbital (LUMO) symmetries of the substrate. chemrxiv.orgchemrxiv.org For a complex involving 2-(2-(methylthio)phenyl)pyridine, DFT calculations would be essential to determine the preferred pathway, the activation energy barriers, and the influence of the bidentate ligand on the reaction kinetics. The electron-donating nature of the methylthio group could influence the electron density at the metal center, thereby affecting its reactivity in the oxidative addition step.

Migratory Insertion:

Following oxidative addition, a migratory insertion step can occur, where a coordinated ligand inserts into a metal-ligand bond on the same complex. wikipedia.org For example, if a carbon monoxide (CO) molecule is also coordinated to the metal center, the alkyl or aryl group from the oxidative addition step could migrate and insert into the M-CO bond to form an acyl complex.

Computational studies can model the entire trajectory of this insertion, identifying the key four-centered transition state. The stereochemistry of the migratory insertion, which is typically a syn-addition, can be confirmed through these calculations. libretexts.org The thermodynamics and kinetics of the migratory insertion are influenced by factors such as the strength of the metal-ligand bonds and steric interactions between the ligands. wikipedia.orglibretexts.org For a 2-(2-(methylthio)phenyl)pyridine-metal complex, theoretical calculations would help in understanding how the chelation of the ligand and its electronic properties modulate the energy profile of the migratory insertion step.

A hypothetical reaction pathway involving these steps is illustrated below:

| Step | Description |

| 1. Pre-coordination | The metal complex with the 2-(2-(methylthio)phenyl)pyridine ligand coordinates to the reactant molecule (e.g., an alkyl halide). |

| 2. Oxidative Addition | The alkyl halide undergoes oxidative addition to the metal center, forming new metal-alkyl and metal-halide bonds. |

| 3. Ligand Coordination | Another ligand, such as CO, coordinates to the now coordinatively unsaturated metal center. |

| 4. Migratory Insertion | The alkyl group migrates to the coordinated CO, forming an acyl group bound to the metal. |

| 5. Reductive Elimination | The final product is formed through reductive elimination, regenerating the catalyst. |

Ligand-Ligand Hydrogen Transfer Mechanisms

Ligand-ligand hydrogen transfer (LLHT) represents a class of reactions where a hydrogen atom is transferred between two ligands coordinated to the same metal center, without the formation of a stable metal-hydride intermediate. rsc.org This mechanism is particularly relevant in hydrogenation and dehydrogenation reactions catalyzed by metal complexes.

Computational studies have been crucial in distinguishing LLHT from other hydrogen transfer pathways. rsc.orgresearchgate.net In the context of a complex with 2-(2-(methylthio)phenyl)pyridine, if a coordinated ligand contains a C-H, N-H, or O-H bond, and another ligand is unsaturated, an LLHT mechanism could facilitate the hydrogenation of the unsaturated ligand. DFT calculations can be employed to map the potential energy surface of such a reaction, identifying the transition state for the hydrogen transfer. rsc.org

The key features of a computationally investigated LLHT mechanism include:

The simultaneous breaking of the X-H bond (where X = C, N, O) and formation of the Y-H bond (where Y is the acceptor atom of the other ligand).

A transition state where the hydrogen atom is bridged between the two ligands.

The absence of a stable metal-hydride intermediate along the reaction coordinate.

For instance, in a catalytic transfer hydrogenation reaction, a hydrogen donor molecule would coordinate to the metal complex. An LLHT mechanism could then facilitate the transfer of a hydrogen atom from the donor to an acceptor molecule, both coordinated to the metal. The role of the 2-(2-(methylthio)phenyl)pyridine ligand in such a process would be to stabilize the metal center and modulate its electronic properties to facilitate the hydrogen transfer. The specific geometry and electronic effects of the ligand would be critical in determining the feasibility and efficiency of the LLHT pathway.

Computational Assessment of Aromaticity

The aromaticity of the phenyl and pyridine rings in 2-(2-(methylthio)phenyl)pyridine can be quantitatively assessed using various computational methods. dntb.gov.ua These methods go beyond simple electron counting rules (like Hückel's 4n+2 rule) and provide a more nuanced understanding of the electronic structure and stability associated with aromaticity.

Commonly used computational methods for assessing aromaticity include:

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion of aromaticity. NICS values are calculated at the center of the aromatic ring. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. The more negative the value, the more aromatic the ring is considered to be.

Aromatic Stabilization Energy (ASE): This method quantifies the extra stability of a cyclic conjugated system compared to a hypothetical acyclic analogue. ASEs are typically calculated using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction equation.

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index of aromaticity. It evaluates the bond length alternation in a cyclic system. A HOMA value close to 1 indicates low bond length alternation and high aromaticity, while a value close to 0 suggests a non-aromatic or anti-aromatic system.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density distribution to characterize the nature of chemical bonds. The ellipticity of the electron density at the bond critical points of the C-C bonds in the ring can provide insights into the degree of π-electron delocalization and thus aromaticity. nih.gov

For 2-(2-(methylthio)phenyl)pyridine, computational assessment would likely reveal high aromaticity for both the phenyl and pyridine rings, as expected. However, interesting questions that could be addressed through these calculations include:

How does the substitution of the methylthio group on the phenyl ring affect its aromaticity compared to unsubstituted benzene?

How does the linkage to the phenyl ring and the presence of the nitrogen heteroatom influence the aromaticity of the pyridine ring compared to pyridine itself?

Are there any significant differences in the aromaticity indices between the two rings within the same molecule?

The results of these computational studies would provide a detailed picture of the electronic structure of 2-(2-(methylthio)phenyl)pyridine, which is fundamental to understanding its reactivity and potential applications in areas like catalysis and materials science.

Coordination Chemistry and Metal Complex Formation

Ligand Design Principles Involving Pyridine (B92270) and Thioether Donors

The design of ligands is a cornerstone of coordination chemistry, dictating the geometry, stability, and reactivity of the resulting metal complexes. The combination of a soft thioether donor and a borderline pyridine nitrogen donor in 2-(2-(Methylthio)phenyl)pyridine provides a versatile platform for coordinating with a variety of metal centers.

Mono- and Polydentate Coordination Modes

The pyridine and thioether functional groups within 2-(2-(Methylthio)phenyl)pyridine can coordinate to a metal center in several ways. Pyridine, a heterocyclic organic compound, typically acts as a monodentate ligand, donating a pair of electrons from the nitrogen atom. jscimedcentral.com Similarly, the sulfur atom of the thioether group can also act as a donor. This allows 2-(2-(Methylthio)phenyl)pyridine to function as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. The ability to form such a chelate ring enhances the stability of the resulting complex, an observation known as the chelate effect.

The versatility of this ligand extends to its ability to participate in various coordination modes. While often acting as a bidentate N,S-donor ligand, derivatives and related structures can exhibit different behaviors. For instance, in some complexes, only the pyridine nitrogen or the thioether sulfur may coordinate, leading to a monodentate interaction. Furthermore, the phenyl ring can be functionalized to introduce additional donor atoms, transforming the ligand into a polydentate system capable of forming more intricate coordination spheres.

Pincer Ligand Architectures

A significant application of the 2-(2-(Methylthio)phenyl)pyridine scaffold is in the design of pincer ligands. Pincer ligands are a class of tridentate ligands that bind to a metal center in a meridional fashion, typically through a central aromatic ring and two flanking donor arms. While 2-(2-(Methylthio)phenyl)pyridine itself is a bidentate ligand, it serves as a crucial building block for constructing more complex pincer-type structures. By modifying the phenyl and/or pyridine rings with additional coordinating groups, it is possible to create ligands that enforce a specific geometry around the metal ion. These pincer complexes are of great interest due to their high stability and catalytic applications. For example, related pincer ligands incorporating pyridine and other donor atoms are known to form stable complexes with various transition metals. capes.gov.br The rigid framework provided by the pincer architecture can lead to unique reactivity and has been explored in the context of catalysis and materials science. strem.comnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-(2-(Methylthio)phenyl)pyridine and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Complexation with Transition Metals

The versatile donor set of 2-(2-(Methylthio)phenyl)pyridine allows it to form complexes with a wide range of transition metals. Research has demonstrated the formation of complexes with metals such as manganese(II), lead(II), iron(II), rhenium, molybdenum, ruthenium, nickel(II), cobalt(II), and copper(II). mdpi.comiosrjournals.orgrsc.org The specific coordination geometry and stoichiometry of the resulting complexes depend on several factors, including the nature of the metal ion, its oxidation state, the counter-anion, and the reaction conditions.

For instance, the reaction of a related thiosemicarbazide (B42300) ligand derived from 2-acetylpyridine (B122185) with various transition metal salts yielded complexes with different stoichiometries and coordination environments. iosrjournals.org In some cases, the ligand acts as a neutral bidentate or tridentate species, while in others, it deprotonates to form an anionic ligand. The resulting complexes exhibit geometries ranging from tetrahedral to octahedral. iosrjournals.orgresearchgate.net

Table 1: Examples of Transition Metal Complexes with Pyridine-Thioether Type Ligands

| Metal Ion | Ligand Type | Coordination Mode | Resulting Complex Geometry | Reference |

| Mn(II) | Thiosemicarbazide | Tridentate | Octahedral | iosrjournals.org |

| Fe(III) | Thiosemicarbazide | Tridentate | Octahedral | iosrjournals.org |

| Co(II) | Thiosemicarbazide | Tridentate | Octahedral | iosrjournals.org |

| Ni(II) | Thiosemicarbazide | Tridentate | Square Planar | iosrjournals.org |

| Cu(II) | Thiosemicarbazide | Bidentate | Dimeric | iosrjournals.org |

| Zn(II) | Thiosemicarbazide | Bidentate | Tetrahedral | iosrjournals.org |

| Pb(II) | Pyridyl-imine | Tetradentate | Distorted | mdpi.com |

Spectroscopic Signatures of Coordination

Spectroscopic techniques are invaluable for characterizing metal complexes and confirming the coordination of the ligand to the metal center. Infrared (IR) spectroscopy is particularly useful for identifying changes in the vibrational frequencies of the ligand upon coordination. For example, the C=N stretching frequency of the pyridine ring often shifts to a lower frequency upon coordination to a metal ion. iosrjournals.org Similarly, changes in the C-S stretching vibration can indicate the involvement of the thioether sulfur in bonding.

UV-Visible spectroscopy provides information about the electronic transitions within the complex. The formation of a metal complex can lead to the appearance of new absorption bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions. iosrjournals.orgresearchgate.net These spectral features are often responsible for the color of the complexes. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, particularly for diamagnetic complexes, as the chemical shifts of the ligand's protons and carbons will be altered upon coordination.

X-ray Structural Determination of Metal Complexes

For example, the X-ray structure of an iron(III) complex with a thiosemicarbazide ligand derived from 2-acetylpyridine confirmed that the metal ion is in an octahedral environment, coordinated to two tridentate ligand molecules. iosrjournals.org In contrast, a zinc(II) complex with the same ligand adopted a tetrahedral geometry. iosrjournals.org These structural determinations are crucial for understanding the relationship between the ligand's design and the resulting complex's properties and reactivity. The detailed structural information obtained from X-ray diffraction is essential for rationalizing the spectroscopic data and for developing a deeper understanding of the bonding within these coordination compounds.

Redox Properties and Electrochemistry of Metal Complexes

The electrochemical characteristics of metal complexes containing the 2-(2-(Methylthio)phenyl)pyridine ligand are of significant interest due to their potential applications in areas such as catalysis and molecular electronics. The interplay between the metal center and the ligand's sulfur and nitrogen donor atoms dictates the redox behavior of these complexes.

While specific electrochemical data for complexes of 2-(2-(Methylthio)phenyl)pyridine are not extensively documented, the behavior of structurally related compounds provides valuable insights. For instance, ruthenium(II) complexes with analogous ligands containing a thioether linkage exhibit well-defined redox processes. researchgate.net Typically, these complexes display a quasi-reversible one-electron oxidation corresponding to the Ru(II)/Ru(III) couple. researchgate.netresearchgate.net The potential of this couple is sensitive to the nature of other ligands present in the coordination sphere. For example, in related ruthenium(II) bipyridine complexes with phenylazo-(2-(phenylthio))phenylmethine ligands, the Ru(II)/Ru(III) oxidation occurs at approximately +0.6 V versus the ferrocene/ferrocenium couple. researchgate.net

The electronic properties of such complexes can be fine-tuned by modifying the ligand structure. Studies on related terpyridine complexes have shown a clear correlation between the electronic properties of substituents on the ligand and the redox potentials of the metal and ligand-centered processes. nih.gov This suggests that the methylthio group in 2-(2-(Methylthio)phenyl)pyridine plays a crucial role in modulating the electron density at the metal center and, consequently, its redox potentials.

The table below summarizes typical redox potential ranges observed for related ruthenium(II) complexes, which can serve as an estimate for complexes of 2-(2-(Methylthio)phenyl)pyridine.

| Redox Process | Typical Potential Range (V vs. Fc/Fc⁺) | Reference |

| Ru(II)/Ru(III) Oxidation | +0.5 to +1.4 | researchgate.netdiva-portal.org |

| Ligand-based Reduction | -0.3 to -1.1 | researchgate.netresearchgate.net |

| Note: These values are for structurally related compounds and may vary for complexes of 2-(2-(Methylthio)phenyl)pyridine. |

Ligand Fluxionality and Dihedral Angle Probing in Organometallic Systems

The non-rigid nature of the 2-(2-(Methylthio)phenyl)pyridine ligand imparts dynamic behavior, or fluxionality, to its organometallic complexes. This fluxionality often involves conformational changes and intramolecular rearrangements that can be studied using techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgmdpi.com

A key fluxional process in complexes of ligands containing a thioether linkage is the pyramidal inversion at the sulfur atom. researchgate.net For palladium(II) complexes with the similar 2-methylthiomethylpyridine ligand, this inversion is a concentration-independent process that leads to the averaging of signals in the NMR spectrum at higher temperatures. researchgate.net This dynamic behavior is crucial as it can influence the reactivity and catalytic activity of the complex. The energy barrier for such fluxional processes is dependent on the metal center, with platinum(II) complexes generally exhibiting higher barriers than their palladium(II) counterparts. rsc.org

Catalytic Applications and Reaction Chemistry of 2 2 Methylthio Phenyl Pyridine

The utility of 2-(2-(Methylthio)phenyl)pyridine and its derivatives in modern organic synthesis is highlighted by its application in transition metal-catalyzed reactions. Its unique structural features, combining a coordinating pyridine (B92270) ring and a methylthio group, allow it to function effectively as both a directing group for C-H functionalization and as a ligand in catalytic systems.

Supramolecular Chemistry and Non Covalent Interactions

Formation of Supramolecular Assemblies

The formation of supramolecular assemblies from 2-(2-(Methylthio)phenyl)pyridine and its derivatives is a result of the interplay between various intermolecular forces. The presence of both a phenyl and a pyridine (B92270) ring, along with the methylthio group, provides multiple sites for non-covalent interactions. These interactions can lead to the formation of well-ordered, one-, two-, or three-dimensional networks.

In related molecular systems, the self-assembly process is highly dependent on the specific functional groups present. For instance, in derivatives of 2-(phenylamino)nicotinic acid, which also contains a pyridine and a phenyl ring, the competition between carboxylic acid-acid and acid-pyridine hydrogen bonding motifs can lead to the formation of different polymorphs with distinct supramolecular structures, such as tetramers or chain-like arrangements. uky.edu The final architecture is a delicate balance of these competing interactions.

Similarly, the introduction of different substituents can tune the self-assembly process. In other pyridine-containing compounds, non-covalent interactions are crucial in directing the formation of complex structures, including the self-assembly of macrocycles into nanotubes or the formation of "chains of dimers" structures through a combination of metal coordination, hydrogen bonding, and other weak interactions. nih.gov While specific studies on the supramolecular assemblies of 2-(2-(Methylthio)phenyl)pyridine are not prevalent, the principles observed in analogous compounds suggest a rich and varied supramolecular chemistry.

Intermolecular Interaction Analysis

The stability and structure of the supramolecular assemblies of 2-(2-(Methylthio)phenyl)pyridine are underpinned by a combination of specific intermolecular interactions. The analysis of these interactions in similar molecular crystals provides insight into the potential behavior of the title compound.

Non-covalent interactions are fundamental in fields ranging from molecular biology to materials science, governing processes like drug design and crystal engineering. nih.gov The following subsections detail the key interactions that are expected to be significant in the supramolecular chemistry of 2-(2-(Methylthio)phenyl)pyridine.

Aromatic π-π stacking is a crucial non-covalent interaction that influences the crystal packing of molecules containing aromatic rings. rsc.org This interaction arises from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic systems. In derivatives of 2-(2-(Methylthio)phenyl)pyridine, both the phenyl and pyridine rings can participate in such interactions.

Typically, π-π stacking is not a perfectly face-to-face arrangement but rather an offset or slipped stacking, where the rings are parallel but displaced relative to one another. rsc.org This offset arrangement helps to minimize electrostatic repulsion and maximize attractive dispersion forces. The geometry of these interactions can be characterized by parameters such as the interplanar distance and the slip angle.

Table 1: Typical Geometries for π-π Stacking Interactions

| Interaction Parameter | Typical Value Range |

| Interplanar Distance | 3.3 - 3.8 Å |

| Centroid-to-Centroid Distance | 3.5 - 4.5 Å |

| Slip Angle | 10 - 30° |

Note: This data is generalized from studies of various aromatic systems and represents typical values for π-π stacking interactions.

C-H…π interactions are another important class of non-covalent forces where a C-H bond acts as a weak hydrogen bond donor and a π-system (an aromatic ring) acts as the acceptor. These interactions, though weaker than conventional hydrogen bonds, play a significant role in the stabilization of crystal structures and molecular conformations. nih.gov

For 2-(2-(Methylthio)phenyl)pyridine, the aromatic C-H bonds of both the phenyl and pyridine rings, as well as the methyl C-H bonds, can act as donors to the π-systems of neighboring molecules.

Table 2: Characteristic Distances for C-H…π Interactions

| Interaction Type | Donor | Acceptor | H…π Centroid Distance (Å) | C…π Centroid Distance (Å) |

| Aromatic C-H…π | C-H (Phenyl/Pyridine) | Phenyl/Pyridine Ring | ~2.5 - 2.9 | ~3.4 - 3.8 |

| Aliphatic C-H…π | C-H (Methyl) | Phenyl/Pyridine Ring | ~2.6 - 3.0 | ~3.5 - 3.9 |

Note: The distances provided are typical values observed in various crystal structures and computational studies.

Although 2-(2-(Methylthio)phenyl)pyridine itself lacks strong hydrogen bond donors like O-H or N-H groups, its derivatives or co-crystals can form extensive hydrogen bonding networks. The pyridine nitrogen atom is a potential hydrogen bond acceptor.

In related systems, hydrogen bonding is a dominant force in directing supramolecular assembly. For instance, in heterocyclic thioureas containing pyridine rings, N-H…S and N-H…N hydrogen bonds lead to the formation of dimers, chains, and even complex 3D networks. rsc.orgchemspider.com The specific patterns of hydrogen bonding can create robust supramolecular synthons that are predictable elements of crystal engineering.

Furthermore, in certain dibenzoylpyridine derivatives, weak intramolecular hydrogen bonds between the pyridine nitrogen and a C-H group on an adjacent phenyl ring can enforce a specific molecular conformation, which in turn affects the material's properties. rsc.org While these are weak hydrogen bonds, their collective effect can be significant. The presence of water molecules in the crystal lattice of related compounds can also lead to water-mediated hydrogen bonds, further extending the supramolecular network. uky.edu

Applications in Materials Science Conceptual Frameworks

Organic Electronics and Optoelectronic Devices

The integration of pyridine (B92270) and phenyl rings is a common strategy in the development of materials for organic electronic and optoelectronic devices. These aromatic systems provide the necessary electronic properties and structural stability for charge transport and light emission.

The foundational structure of 2-phenylpyridine (B120327) is a cornerstone in the field of Organic Light-Emitting Diodes (OLEDs). wikipedia.org It serves as a classic cyclometalating ligand for heavy metal ions like iridium(III) and platinum(II). The resulting complexes are highly phosphorescent and are used as emitters in the emissive layer of OLED devices. The reaction of iridium trichloride (B1173362) with 2-phenylpyridine, for instance, leads to the formation of a chloride-bridged dimer, which can then be converted into highly efficient green and blue phosphorescent emitters like tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃). wikipedia.org

The introduction of substituents onto the phenyl or pyridine rings is a well-established method for tuning the emission properties of these complexes. wikipedia.org In the case of 2-(2-(Methylthio)phenyl)pyridine, the methylthio (-SCH₃) group on the phenyl ring could conceptually influence the electronic properties of a corresponding cyclometalated complex. The sulfur atom's lone pairs could affect the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the complex, thereby altering its emission color and quantum efficiency. The bidentate N,S chelation offered by the methylthio group presents an alternative to the C,N cyclometalation typical of 2-phenylpyridine, potentially leading to novel classes of phosphorescent emitters with different photophysical and stability characteristics.

Table 1: Comparison of Ligand Types in OLED Emitters

| Ligand Type | Example Compound | Chelation Mode | Typical Metal Ion | Application |

| Phenylpyridine | 2-Phenylpyridine | C,N | Iridium(III) | Phosphorescent Emitters |

| Thiophenylpyridine | 2-(2-(Methylthio)phenyl)pyridine | N,S | (Conceptual) | Potential Phosphorescent Emitters |

In the realm of solar energy, polypyridine complexes have been extensively studied as sensitizers in Dye-Sensitized Solar Cells (DSSCs) and as components in Perovskite Solar Cells (PSCs). nih.gov In DSSCs, a chromophore absorbs light and injects an electron into a wide-bandgap semiconductor like titanium dioxide (TiO₂). nih.gov Ruthenium(II)-polypyridines are benchmark sensitizers due to their strong metal-to-ligand charge transfer (MLCT) absorptions and chemical stability. nih.gov More recently, there has been interest in developing sensitizers based on more abundant first-row transition metals, such as iron(II)-polypyridines. nih.gov

The pyridine moiety is crucial for binding the complex to the semiconductor surface and for mediating the electronic coupling required for efficient electron transfer. Conceptually, a ligand like 2-(2-(Methylthio)phenyl)pyridine could be incorporated into such complexes. The sulfur atom could provide an additional coordination site or be used to tune the redox potential of the complex, which is a critical parameter for optimizing the energy level alignment for efficient charge injection and regeneration in a solar cell device.

In the context of PSCs, organic molecules are primarily used as Hole Transport Materials (HTMs). Recent research has explored azulene (B44059) derivatives functionalized with pyridyl groups as HTMs. mdpi.com The introduction of the pyridine group was found to adjust the material's energy levels and reduce crystallinity, which is beneficial for film formation. mdpi.com This demonstrates that the inclusion of a pyridine unit, such as that in 2-(2-(Methylthio)phenyl)pyridine, can be a valid strategy for designing new organic materials for solar cell applications.

Organic semiconductors are the active components in organic field-effect transistors (OFETs) and other organic electronic circuits. The performance of these devices depends heavily on the charge-carrier mobility of the semiconducting material, which is in turn governed by molecular packing and intermolecular electronic coupling in the solid state.

While 2-(2-(Methylthio)phenyl)pyridine itself is a small molecule, its core structure can be integrated into larger, more complex organic semiconductors. For instance, anthracene-based molecules have been designed for use in ultrathin film transistors. nih.gov These larger systems often incorporate various aromatic and heteroaromatic units to control their electronic structure and self-assembly properties. The phenyl-pyridine framework, with the added functionality of the methylthio group, could serve as a building block in the synthesis of novel semiconducting polymers or dendrimers. The sulfur atom could promote specific intermolecular interactions (e.g., S-S interactions), potentially leading to favorable molecular packing for efficient charge transport.

Fluorescent Materials

Fluorescence is a key property for applications ranging from chemical sensors to bio-imaging and solid-state lighting. The phenyl-pyridine scaffold is a well-known fluorophore. For example, phenyl-substituted 2,2′:6′,2″-terpyridines have been shown to be highly fluorescent compounds. researchgate.net The introduction of different substituents onto the phenyl ring allows for the tuning of the fluorescence properties, such as emission wavelength and quantum yield. researchgate.netmdpi.com

Similarly, various aminopyridine derivatives exhibit interesting fluorescent properties. mdpi.com Studies on 2-aryl imidazo[1,2-a]pyridines have shown that phenyl substitution can increase fluorescence intensity. nih.gov The electronic nature and position of substituents on the phenyl ring can cause significant shifts in the emission spectra. researchgate.netnih.gov

Based on these principles, 2-(2-(Methylthio)phenyl)pyridine is expected to be a fluorescent molecule. The combination of the electron-deficient pyridine ring and the electron-richer phenyl ring substituted with a methylthio group creates a donor-acceptor-type structure, which often leads to strong fluorescence. The photophysical properties could be further modulated by oxidation of the sulfur atom or by substitution on either aromatic ring, making it a candidate for developing new fluorescent probes and materials. researchgate.net

Table 2: Influence of Phenyl Ring Substituents on Fluorescence of Pyridine Derivatives

| Parent Compound | Substituent | Effect on Fluorescence | Reference |

| 2-Aryl imidazo[1,2-a]pyridines | Phenyl | Increased intensity | nih.gov |

| 4'-phenyl tpy | Amino (-NH₂) | Red-shifted emission, large solvent dependence | researchgate.net |

| 4'-phenyl tpy | Dimethylamino (-NMe₂) | Red-shifted emission, large solvent dependence | researchgate.net |

| 2-amino-6-phenylpyridine-3,4-dicarboxylates | 4-(trifluoromethyl)phenyl | 5 nm redshift in emission | mdpi.com |

Liquid Crystals

Liquid crystals are materials that exhibit phases with properties intermediate between those of a conventional liquid and a solid crystal. They are central to display technologies (LCDs). The molecular shape and polarity of a compound are critical for the formation of liquid crystalline phases. Molecules designed for these applications are typically calamitic (rod-shaped) and possess a rigid core with flexible terminal chains.

Derivatives of 2,5-disubstituted pyridines have been patented as components for liquid-crystalline materials. google.com In these designs, the pyridine ring forms part of the rigid core of the molecule. By attaching other aromatic rings (like phenyl groups) and terminal groups (like alkyl or cyano groups), molecules with a wide nematic phase range can be created. google.com The polarity introduced by the pyridine nitrogen atom is an important factor in determining the dielectric anisotropy of the material, which is crucial for its performance in an electro-optical device. google.com The structure of 2-(2-(Methylthio)phenyl)pyridine provides a rigid, bent core that could be functionalized with flexible alkyl chains to promote the formation of liquid crystalline phases.

Self-Assembled Monolayers

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a substrate surface. They are a powerful tool for tailoring the chemical and physical properties of interfaces for applications in sensors, molecular electronics, and corrosion inhibition. Thiol-based molecules on gold surfaces are the most studied SAM system.

Research has demonstrated that pyridine-terminated organothiols can form highly ordered and densely packed SAMs on gold substrates. rsc.org In these systems, the thiol group acts as the anchor to the gold surface, while the pyridine unit is exposed at the monolayer-air interface, defining its surface properties. The molecular tilt and packing arrangement are influenced by the length and structure of the spacer connecting the thiol and pyridine groups. rsc.org

The compound 2-(2-(Methylthio)phenyl)pyridine contains both a sulfur-based group (methylthio) and a pyridine unit. While the methylthio group is less reactive towards gold than a thiol (-SH) group, it can still coordinate to metal surfaces. Conceptually, this molecule or its thiol-derivatized analogue (where -SCH₃ is replaced by -SH) could be used to form SAMs. The rigid phenyl-pyridine backbone would lead to a well-defined orientation of the molecules on the surface, with the potential for creating interfaces with specific electronic or host-guest recognition properties dictated by the exposed pyridine units.

Conceptual Applications in Molecular Machines

The unique structural and electronic properties of 2-(2-(Methylthio)phenyl)pyridine position it as a promising candidate for the design of molecular machines. These are molecule-level devices capable of performing mechanical-like movements in response to external stimuli. The conceptual applications of this compound in molecular machines are primarily centered around its potential to act as a switchable or "smart" ligand in coordination complexes.